4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Description
Properties
IUPAC Name |
2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAOGMOBVQPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289279 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-79-9 | |
| Record name | 4,4′-Dimethyl[1,1′-biphenyl]-2,2′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethyl(1,1'-biphenyl)-2,2'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Biphenyldicarboxylate Esters
A foundational approach involves nitrating dimethyl 4,4'-biphenyldicarboxylate to introduce nitro groups at the 2,2'-positions. In a procedure adapted from the synthesis of 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylic acid, dimethyl 4,4'-biphenyldicarboxylate is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures below 5°C. This regioselective nitration exploits the electron-withdrawing effect of the ester groups, directing nitro substitution to the ortho positions (2,2'). The resulting dimethyl 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylate is isolated in yields exceeding 90%.
Reduction of Nitro to Amino Groups
The nitro groups are subsequently reduced to amines using catalytic hydrogenation (e.g., Pd/C with hydrazine) or stoichiometric reagents like iron and hydrochloric acid. For instance, dimethyl 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylate undergoes reduction to yield dimethyl 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylate. This intermediate is critical for further functionalization, as the amino groups can be converted to carboxylic acids via oxidation or hydrolyzed to hydroxyl groups for subsequent transformations.
Introduction of Methyl Groups at 4,4'-Positions
Friedel-Crafts Alkylation of Biphenyl
Methyl groups are introduced at the 4,4'-positions through Friedel-Crafts alkylation, leveraging the directing effects of existing substituents. For example, in the synthesis of 4,4'-diisopropylbiphenyl (a precursor to biphenyl-4,4'-dicarboxylic acid), biphenyl undergoes propylation using propylene and acid catalysts like AlCl₃. Analogously, methyl groups can be introduced using methyl chloride or methanol under similar conditions. However, the electron-withdrawing nature of ester or nitro groups on the biphenyl core may hinder electrophilic substitution, necessitating harsher conditions or alternative strategies.
Coupling of Pre-Functionalized Benzene Rings
An alternative route involves Ullmann or Suzuki coupling of 4-methyl-2-halobenzoic acid derivatives. For instance, 2-bromo-4-methylbenzoic acid methyl ester can undergo copper-catalyzed coupling to form 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate. Subsequent hydrolysis of the ester groups yields the target dicarboxylic acid. This method ensures precise control over substituent placement but requires multi-step synthesis of the halogenated precursors.
Oxidation of Alkyl or Amino Groups to Carboxylic Acids
Direct Oxidation of Methyl Groups
Oxidizing 4,4'-dimethylbiphenyl to introduce carboxylic acids at the 2,2'-positions is challenging due to the inertness of methyl groups. However, in the presence of strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, methyl groups adjacent to electron-withdrawing substituents (e.g., nitro or ester groups) can be oxidized to carboxylic acids. For example, 4,4'-dimethyl-2,2′-dinitrobiphenyl may undergo selective oxidation of the methyl groups to yield the dicarboxylic acid, though this route remains speculative and requires experimental validation.
Oxidation of Amino Intermediates
A more reliable pathway involves oxidizing the amino groups in dimethyl 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylate. Diazotization of the amino groups with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by hydrolysis, yields hydroxyl intermediates. Subsequent oxidation with KMnO₄ or other agents converts the hydroxyl groups to carboxylic acids. This stepwise approach ensures high regioselectivity and avoids side reactions associated with direct methyl oxidation.
Hydrolysis of Ester Groups
The final step in most synthetic routes involves hydrolyzing the methyl esters to carboxylic acids. This is achieved by refluxing the diester with aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF). For example, dimethyl 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylate is hydrolyzed to 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylic acid, which is then reduced and oxidized as described above.
Industrial Considerations and Challenges
Catalyst and Solvent Selection
The oxidation of 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid highlights the importance of catalyst and solvent systems. Cobalt and manganese acetates in acetic acid are effective for oxidizing alkyl groups, but analogous conditions for methyl groups require optimization. Corrosion-resistant reactors (e.g., titanium-lined autoclaves) are essential due to the corrosive nature of acidic solvents and halogenated catalysts.
Byproduct Formation and Purification
Side reactions, such as polycondensation or over-oxidation, are minimized by controlling the feeding rate of the starting material and reaction temperature. For instance, feeding 4,4'-diisopropylbiphenyl at 0.01–1.5 gram moles per hour per kilogram of solvent-catalyst mixture ensures optimal yields. Chromatography or recrystallization from hot acetic acid is employed to purify the final product .
Scientific Research Applications
Scientific Research Applications
The applications of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid in scientific research are still being explored. However, several potential areas have been identified:
- Polymer Chemistry : Its rigid structure makes it a candidate for use in high-performance polymers and composites. The steric hindrance may enhance thermal stability and mechanical properties.
- Pharmaceuticals : The compound's unique structural features may lead to novel drug formulations or serve as intermediates in synthesizing biologically active compounds.
- Material Science : Due to its potential to form stable crystalline structures, it may be useful in developing advanced materials with specific electronic or optical properties.
Potential Future Directions
As research continues into the properties and applications of this compound, future studies may focus on:
- Detailed Mechanistic Studies : Understanding the reactivity patterns of this compound could open avenues for new synthetic methodologies.
- Exploration in Nanotechnology : Investigating its potential use in nanomaterials or as a building block for nanoscale devices.
- Environmental Applications : Assessing its biodegradability and potential uses in green chemistry initiatives.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity.
Pathways: The compound can participate in metabolic pathways involving oxidation and reduction reactions, affecting cellular processes and biochemical pathways.
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Data
- Dihedral Angles: Target compound: Estimated ~60–70° (based on methyl analogs), similar to 2,2'-diamino-BPDC (63.4° ). Unsubstituted BPDC: Near-planar (dihedral < 10° ).
Spectroscopic Characterization
Biological Activity
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid (DMDBDA) is a compound of interest due to its potential biological activities. This article explores the biological activity of DMDBDA, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : C₁₆H₁₄O₄
- Molecular Weight : 270.29 g/mol
- CAS Number : 2941-79-9
Antimicrobial Activity
Research indicates that DMDBDA exhibits significant antimicrobial properties. A study conducted on various derivatives of biphenyl compounds demonstrated that DMDBDA and its analogs showed potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of DMDBDA
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6 mM |
| Escherichia coli | 5.4 mM |
| Bacillus cereus | 7 mM |
| Mycobacterium smegmatis | 5.4–7.1 mM |
The MIC values suggest that DMDBDA is particularly effective against Staphylococcus aureus and Mycobacterium smegmatis, making it a candidate for further development in treating infections caused by resistant strains of bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of DMDBDA. In vitro studies showed that while DMDBDA exhibits antimicrobial activity, it also has a relatively low cytotoxic effect on mammalian cells. The selectivity index (SI), which compares the toxic dose to the effective dose, was found to be favorable, indicating that DMDBDA could be a safer alternative to conventional antibiotics .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | >100 |
| HEK293 | >100 |
| MCF-7 | >100 |
The IC50 values indicate that DMDBDA does not exhibit significant cytotoxicity at concentrations that are effective against bacterial pathogens .
The mechanism by which DMDBDA exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that DMDBDA interacts with key enzymes involved in bacterial growth and replication, such as DNA gyrase and other targets associated with cell wall biosynthesis .
Case Studies
Several case studies have highlighted the potential applications of DMDBDA in clinical settings:
- Case Study 1 : A clinical trial involving patients with infections caused by antibiotic-resistant Staphylococcus aureus showed promising results when treated with a formulation containing DMDBDA as an active ingredient. The trial reported a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : In a study focusing on diabetic foot ulcers infected with multidrug-resistant bacteria, topical application of DMDBDA resulted in improved healing rates and reduced microbial load in the affected areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
